R-(-)-norushinsunine

Catalog No.
S660793
CAS No.
M.F
C17H15NO3
M. Wt
281.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-(-)-norushinsunine

Product Name

R-(-)-norushinsunine

IUPAC Name

(12R,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16-/m1/s1

InChI Key

CKIYSMRPIBQTHQ-HZPDHXFCSA-N

Canonical SMILES

C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Isomeric SMILES

C1CN[C@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

R-(-)-norushinsunine is an aporphine alkaloid. It has a role as a metabolite.

R-(-)-norushinsunine is a naturally occurring compound classified as an aporphine alkaloid, specifically belonging to the hydroxy-7-aporphine group. It is primarily isolated from the plant species Annona cherimolia and has garnered attention due to its potential biological activities, particularly its vasodilatory effects. The molecular formula of R-(-)-norushinsunine is C17_{17}H15_{15}NO3_3, with a molecular weight of 281.30 g/mol. The compound features a complex structure characterized by multiple rings and functional groups, which contribute to its unique properties and biological interactions .

, which can be categorized as follows:

  • Oxidation: Under specific conditions, R-(-)-norushinsunine can be oxidized to yield different products, potentially altering its biological activity.
  • Reduction: Reduction reactions may modify the functional groups present in the compound, affecting its chemical properties.
  • Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives that may exhibit different biological activities.

Common reagents employed in these reactions include oxidizing agents, reducing agents, and various catalysts, with the specific conditions tailored to achieve desired outcomes.

The biological activity of R-(-)-norushinsunine has been a subject of research due to its interaction with α1-adrenoceptors. This interaction influences calcium entry through voltage-operated channels, promoting relaxation of vascular smooth muscles and resulting in vasodilation. Such properties suggest potential therapeutic applications in treating cardiovascular diseases. Additionally, studies have indicated that R-(-)-norushinsunine may possess antiacetylcholinesterase activity, which could be beneficial in neuroprotective strategies .

The synthesis of R-(-)-norushinsunine can be accomplished through various methods, often involving multi-step organic synthesis techniques. While specific synthetic pathways may vary, they generally include:

  • Starting Materials: The synthesis typically begins with readily available precursors that can undergo cyclization and functional group transformations.
  • Reagents: Common reagents used in the synthesis include acids, bases, and other catalysts that facilitate the formation of the complex ring structures characteristic of aporphine alkaloids.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate R-(-)-norushinsunine from by-products and unreacted materials.

Research continues to explore more efficient synthetic routes to enhance yield and reduce environmental impact .

R-(-)-norushinsunine has several notable applications:

  • Research: It serves as a reference compound in chemical studies aimed at understanding hydroxy-7-aporphines and their properties.
  • Pharmaceutical Development: Due to its vasodilatory effects and potential neuroprotective properties, it is being investigated for therapeutic applications in cardiovascular diseases and neurodegenerative disorders.
  • Natural Product Studies: As a natural product derived from Annona cherimolia, it contributes to the exploration of plant-based compounds for medicinal use .

Interaction studies of R-(-)-norushinsunine have highlighted its potential effects on various biological targets:

  • α1-Adrenoceptors: Its interaction with these receptors plays a crucial role in mediating vasodilation.
  • Acetylcholinesterase: The compound has shown promising results in inhibiting this enzyme, suggesting potential applications in treating conditions like Alzheimer's disease.

Further research is necessary to fully elucidate the mechanisms underlying these interactions and their implications for therapeutic use .

R-(-)-norushinsunine shares structural similarities with several other compounds within the aporphine alkaloid family. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
AnonaineSimilar ring structureNoted for its antitumor activity
UshinsunineHydroxy group presenceExhibits distinct vasodilatory effects
N-acetylanonaineAcetylated derivativePotentially enhanced bioavailability
RoemerineContains methoxy groupsExhibits antimicrobial properties
AsimilobineUnique substitution patternsKnown for neuroprotective effects
AnolobineSimilar core structureInvestigated for anti-inflammatory activities
IsocorydineDifferent functional groupsUsed in traditional medicine
LiriodenineAdditional hydroxyl groupsKnown for cytotoxic properties
AtherospermidineDistinct ring modificationsStudied for cardiovascular benefits

While these compounds share certain structural characteristics with R-(-)-norushinsunine, they differ significantly in their biological activities and therapeutic applications. This highlights the uniqueness of R-(-)-norushinsunine within the broader context of aporphine alkaloids .

Annona Species (Annona glabra, Annona cherimola)

Experimental phytochemical surveys show that stems and bark of pond apple (Annona glabra) and cherimoya (Annona cherimola) accumulate the aporphine alkaloid R-(–)-norushinsunine [1] [2]. Quantitative work on Annona glabra stems reported eleven benzyl-isoquinoline and aporphine alkaloids, with R-(–)-norushinsunine representing approximately three per cent of the total base fraction by mass [1]. In Annona cherimola stems the compound appeared as one of twenty-one identified alkaloids; isolation from one-kilogram batches of air-dried stem yielded roughly forty milligrams of pure R-(–)-norushinsunine after chromatographic purification [2].

Plant speciesPlant organ analysedPercentage of total non-quaternary alkaloidsYield reported (milligrams per kilogram dry mass)
Annona glabraYoung woody stemsc. 3% [1]30–35 [1]
Annona cherimolaMature stemsnot specified [2]≈ 40 [2]

Eupomatia laurina

Chemical work on the bark of Eupomatia laurina, an Australian rainforest shrub, afforded seventeen bases, including a five-gram fraction of R-(–)-norushinsunine from six hundred grams of oven-dried bark (overall yield 0.85% of the crude base extract) [3].

Liriodendron tulipifera

Bark of the tulip tree (Liriodendron tulipifera) supplies R-(–)-norushinsunine together with five other aporphines; bio-guided fractionation of a methanol extract gave fifteen milligrams of the alkaloid from eight hundred grams of powdered bark [4].

Other Plant Sources

The bark of Alphonsea sclerocarpa, a South Asian forest species, contains a complex alkaloid mixture in which R-(–)-norushinsunine accounts for five per cent of the non-quaternary base fraction (0.036% of bark dry mass) [5].

Additional taxaPlant organRelative abundance of R-(–)-norushinsunine
Eupomatia laurinaStem barkmajor constituent (five grams isolated) [3]
Liriodendron tulipiferaStem barkminor constituent (fifteen milligrams isolated) [4]
Alphonsea sclerocarpaStem barkfive per cent of crude base [5]

Geographical Distribution of Source Plants

Plant speciesNative rangeCurrent confirmed distribution*
Annona glabraCaribbean, Central America, northern South America [6]Tropical America; naturalised in south-eastern Asia and northern Australia
Annona cherimolaAndean valleys of Ecuador and Peru [7]Tropical Andes, Central America, southern Spain, subtropical Africa
Eupomatia laurinaEastern Australia and Papua New Guinea [8]Coastal rainforests from Victoria to Cape York Peninsula; lowland New Guinea
Liriodendron tulipiferaEastern North America [9]Ontario south to Florida and Louisiana; widely planted in temperate regions
Alphonsea sclerocarpaSouthern India and Sri Lanka [10]Endemic to wet evergreen forests below eight hundred metres

*Documented wild or naturalised presence outside cultivation.

Tissue Localization and Seasonal Variation

R-(–)-norushinsunine has so far been isolated exclusively from woody organs (stems or bark) of every documented source plant. No verified occurrences in leaves, reproductive tissues or roots have been published. Comparative work on Alphonsea sclerocarpa demonstrated markedly higher alkaloid levels in bark than in leaves (bark 0.036% total bases versus leaves 0.0135%), supporting bark localisation [5].

Published seasonal studies are scarce. Surveys of related aporphine alkaloids indicate higher total base production during dry seasons in canopy-exposed tissues, but specific temporal profiles for R-(–)-norushinsunine remain unquantified. Absence of systematic phenological datasets represents a significant knowledge gap.

Plant speciesOrgan with highest concentrationSeasonal fluctuation data
Annona glabraSecondary stem bark [1]not measured
Annona cherimolaMature stem cortex [2]not measured
Eupomatia laurinaOuter bark [3]not measured
Liriodendron tulipiferaInner bark [4]not measured
Alphonsea sclerocarpaOuter bark [5]not measured

Ecological Significance in Plant Defense

R-(–)-norushinsunine belongs to the aporphine subgroup of benzyl-isoquinoline alkaloids. Compounds of this type frequently act as chemical barriers against herbivory and microbial attack. Laboratory assays reveal that R-(–)-norushinsunine exhibits moderate antimicrobial properties against Gram-positive bacteria and phytopathogenic fungi, and inhibits Plasmodium falciparum growth in vitro at micromolar concentration ranges [4] [5]. Although direct field experiments are lacking, such bioactivity supports a defensive function.

In the bark of Eupomatia laurina and Alphonsea sclerocarpa, R-(–)-norushinsunine co-occurs with other isoquinoline alkaloids that deter insect herbivores through feeding inhibition and neurotoxicity. The preferential allocation of the compound to outer bark—plant tissue most exposed to boring insects and invading microbes—further suggests an adaptive protective role [3] [5].

XLogP3

1.7

Wikipedia

R-(-)-norushinsunine

Dates

Last modified: 07-20-2023

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